4-Bromo-2-chloropyridine-3-boronic acid 4-Bromo-2-chloropyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC3327241
InChI: InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
SMILES:
Molecular Formula: C5H4BBrClNO2
Molecular Weight: 236.26 g/mol

4-Bromo-2-chloropyridine-3-boronic acid

CAS No.:

Cat. No.: VC3327241

Molecular Formula: C5H4BBrClNO2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloropyridine-3-boronic acid -

Specification

Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26 g/mol
IUPAC Name (4-bromo-2-chloropyridin-3-yl)boronic acid
Standard InChI InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
Standard InChI Key MTYFOWWQIRSKCC-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CN=C1Cl)Br)(O)O

Introduction

Chemical Identity and Properties

4-Bromo-2-chloropyridine-3-boronic acid is a halogenated heterocyclic compound classified as a pyridinylboronic acid. Its structural features include a pyridine ring with bromine at position 4, chlorine at position 2, and a boronic acid group at position 3, creating a highly functionalized building block for organic synthesis.

Basic Identification Parameters

The compound is uniquely identified through several chemical parameters that distinguish it from related compounds.

ParameterValue
CAS Number2121511-27-9
Molecular FormulaC5H4BBrClNO2
Molecular Weight236.26 g/mol
IUPAC Name(4-bromo-2-chloropyridin-3-yl)boronic acid
Standard InChIInChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H

This table summarizes the fundamental identification parameters that characterize 4-Bromo-2-chloropyridine-3-boronic acid in chemical databases and literature . The CAS number serves as a unique identifier that distinguishes this compound from other related boronic acid derivatives.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-2-chloropyridine-3-boronic acid define its behavior in reactions and guide appropriate handling procedures.

PropertyValue
Physical StateSolid
DensityNot available in current literature
Melting PointNot available in current literature
Boiling PointNot available in current literature
SolubilitySoluble in polar organic solvents

The compound exhibits characteristic reactivity patterns associated with boronic acids while being influenced by the halogen substituents on the pyridine ring . The presence of both bromine and chlorine atoms creates unique electronic effects that influence its reactivity in various chemical transformations.

Structural Characteristics

The molecular structure of 4-Bromo-2-chloropyridine-3-boronic acid features a pyridine core with three key functional groups strategically positioned to enable versatile synthetic applications.

Structural Features and Bonding

The compound contains a pyridine ring with three key substituents: a bromine atom at position 4, a chlorine atom at position 2, and a boronic acid group at position 3. This arrangement creates a unique electronic environment that influences its reactivity patterns in organic synthesis.

The boronic acid group (B(OH)2) at position 3 is the primary reactive site for many transformations, particularly cross-coupling reactions. This group consists of a boron atom bonded to two hydroxyl groups, creating a trigonal planar geometry around the boron center. The B-O bonds exhibit partial double-bond character due to the donation of electron density from oxygen to the electron-deficient boron atom.

Electronic Effects and Reactivity

The presence of two electron-withdrawing halogen substituents (bromine and chlorine) significantly affects the electronic distribution within the pyridine ring. These halogens induce both inductive and resonance effects that influence the reactivity of the boronic acid group.

The chlorine atom at position 2 increases the electrophilicity of the adjacent carbon and influences the coordination properties of the pyridine nitrogen. Meanwhile, the bromine at position 4 serves as a potential site for further functionalization through various substitution reactions. The combined electronic effects of these substituents make 4-Bromo-2-chloropyridine-3-boronic acid a versatile building block in organic synthesis.

Synthesis and Preparation Methods

The synthesis of 4-Bromo-2-chloropyridine-3-boronic acid typically involves several carefully controlled steps to achieve the desired substitution pattern on the pyridine ring.

Common Synthetic Routes

Several methodologies exist for synthesizing 4-Bromo-2-chloropyridine-3-boronic acid, with most approaches involving the conversion of halogenated pyridines into their boronic acid derivatives. The synthesis generally follows one of these strategic approaches:

  • Direct borylation of 4-bromo-2-chloropyridine using a palladium or iridium catalyst

  • Halogen-metal exchange followed by boronation

  • Sequential halogenation of pyridine-3-boronic acid derivatives

The specific reaction conditions, including temperature, solvent, and catalyst selection, significantly impact the yield and purity of the final product. Modern synthetic approaches often employ transition metal catalysts to achieve regioselective borylation while maintaining the halogen substituents on the pyridine ring.

Purification and Characterization

After synthesis, 4-Bromo-2-chloropyridine-3-boronic acid typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparation of cyclic boronate esters followed by hydrolysis

Characterization of the purified compound typically involves spectroscopic techniques such as NMR (1H, 13C, and 11B), mass spectrometry, and infrared spectroscopy to confirm structural identity and purity. X-ray crystallography may also be employed to definitively establish the three-dimensional structure of the molecule.

Applications in Organic Synthesis

4-Bromo-2-chloropyridine-3-boronic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks found in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The most significant application of 4-Bromo-2-chloropyridine-3-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides.

The Suzuki-Miyaura coupling proceeds through several key steps:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation involving the boronic acid

  • Reductive elimination to form the new carbon-carbon bond

This reaction enables the construction of elaborate heterocyclic systems with precise control over substitution patterns. The presence of both bromine and chlorine on the pyridine ring provides additional synthetic handles for sequential functionalization through selective cross-coupling reactions.

Pharmaceutical and Agrochemical Applications

4-Bromo-2-chloropyridine-3-boronic acid plays a crucial role in the synthesis of various bioactive compounds, particularly those containing substituted pyridine rings. The pyridine motif is found in numerous pharmaceuticals and agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets.

Specific applications include:

  • Synthesis of kinase inhibitors for cancer treatment

  • Development of novel antibacterial agents

  • Preparation of fungicides and herbicides

  • Construction of ligands for catalytic systems

The versatility of 4-Bromo-2-chloropyridine-3-boronic acid in these applications stems from its ability to participate in selective transformations while maintaining functional group compatibility under various reaction conditions.

Reactivity and Chemical Transformations

The reactivity profile of 4-Bromo-2-chloropyridine-3-boronic acid is defined by its three key functional groups, each offering distinct transformation possibilities.

Boronic Acid Group Transformations

The boronic acid functionality serves as a versatile handle for various chemical transformations beyond cross-coupling reactions:

  • Oxidation to hydroxyl groups (oxidative hydroxylation)

  • Conversion to other functional groups including amines, fluorides, and alkyl groups

  • Chan-Lam coupling with amines, phenols, and thiols

  • Formation of boronate esters for protection or activation

These transformations allow for the diversification of the pyridine scaffold while maintaining the halogen substituents for subsequent modifications. The Lewis acidic nature of the boron center also enables coordination with various Lewis bases, which can be exploited in catalytic applications.

Halogen-Specific Reactivity

The bromine and chlorine substituents on the pyridine ring exhibit differential reactivity that can be exploited in selective functionalization strategies:

  • The bromine at position 4 generally undergoes oxidative addition more readily than chlorine

  • Selective metal-halogen exchange can occur preferentially at the bromine position

  • Nucleophilic aromatic substitution may target different positions depending on reaction conditions

This differentiated reactivity enables step-wise modifications of the pyridine ring, allowing for the construction of highly functionalized heterocyclic systems with precise control over substitution patterns.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard classifications necessitate appropriate safety measures during handling and storage. Recommended precautions include:

  • Use of appropriate personal protective equipment including gloves, eye protection, and laboratory coats

  • Handling in well-ventilated areas or fume hoods to minimize inhalation exposure

  • Avoiding contact with skin, eyes, and mucous membranes

  • Implementing proper disposal procedures according to local regulations

Comparison with Related Compounds

Understanding the relationship between 4-Bromo-2-chloropyridine-3-boronic acid and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogs and Derivatives

Several related compounds share structural similarities with 4-Bromo-2-chloropyridine-3-boronic acid but differ in substitution patterns or functional groups:

CompoundCAS NumberKey Differences
2-Chloropyridine-3-boronic acid381248-04-0Lacks bromine at position 4
(3-Bromo-2-chlorophenyl)boronic acid352535-98-9Contains benzene instead of pyridine ring
4-Bromo-2-chloropyridine-3-carboxaldehyde128071-84-1Contains carboxaldehyde instead of boronic acid

These structural variations result in different reactivity patterns and applications. For instance, 2-Chloropyridine-3-boronic acid exhibits similar coupling capabilities but different electronic properties due to the absence of the electron-withdrawing bromine . Meanwhile, 4-Bromo-2-chloropyridine-3-carboxaldehyde offers aldehyde chemistry rather than boronic acid transformations.

Comparative Reactivity

The reactivity of 4-Bromo-2-chloropyridine-3-boronic acid can be compared with its structural analogs to highlight its unique properties:

  • The presence of two halogens (bromine and chlorine) provides greater electronic tuning compared to singly halogenated analogs

  • The boronic acid group at position 3 creates a specific electronic environment different from other substitution patterns

  • The pyridine nitrogen influences reactivity differently than corresponding benzene analogs

These comparative aspects help synthetic chemists select the most appropriate building block for specific synthetic targets based on reactivity requirements and substitution patterns needed in the final product.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator